![molecular formula C12H16O2 B3042216 4-Tert-butyl-2-methoxybenzaldehyde CAS No. 53535-88-9](/img/structure/B3042216.png)
4-Tert-butyl-2-methoxybenzaldehyde
Overview
Description
4-Tert-butyl-2-methoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is also known by its IUPAC name, 5-tert-butyl-2-methoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-2-methoxybenzaldehyde is 1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3 . This indicates the presence of a benzaldehyde group (C6H5CHO) with tert-butyl (C(CH3)3) and methoxy (CH3O) substituents.Physical And Chemical Properties Analysis
4-Tert-butyl-2-methoxybenzaldehyde is a solid or liquid at room temperature . It has a molecular weight of 192.26 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Chemical Synthesis
“4-Tert-butyl-2-methoxybenzaldehyde” is used in the synthesis of various chemical compounds. For instance, it is used in the efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . This process involves a solvent-free condensation/reduction reaction sequence .
Drug Discovery
This compound plays a significant role in drug discovery. N-heterocyclic amines, like the one synthesized using “4-Tert-butyl-2-methoxybenzaldehyde”, are valuable building blocks in drug discovery . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Organic Chemistry
In organic chemistry, “4-Tert-butyl-2-methoxybenzaldehyde” is used in the development of innovative synthetic methods for the preparation of new and functionalized N-heterocyclic amines . These amines are prepared in high yields, easy workup procedure, and mild reaction conditions .
C-N Bond Construction
The compound is used in the reductive amination process, which is the most commonly used approach in the pharmaceutical industry for C–N bond construction . This process is favored due to its operational simplicity and a wide toolbox of protocols .
Pyrazole Derivatives
“4-Tert-butyl-2-methoxybenzaldehyde” is used in the synthesis of pyrazole derivatives . Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions. Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities .
Active Pharmaceutical Ingredients
The compound is used in the discovery of novel active pharmaceutical ingredients . It is used in the synthesis of N-heterocyclic amines, which are key precursors in the preparation of active pharmaceutical ingredients .
Safety And Hazards
The safety information for 4-Tert-butyl-2-methoxybenzaldehyde indicates that it has several hazard statements: H302+H312+H332-H315-H319-H335 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
4-tert-butyl-2-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSDOVPCGONFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-methoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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